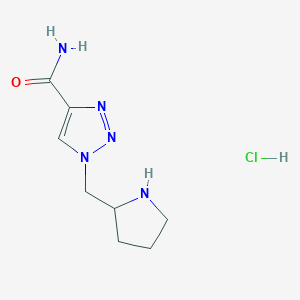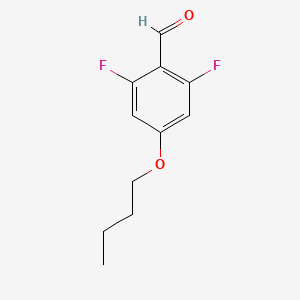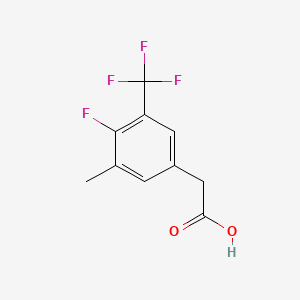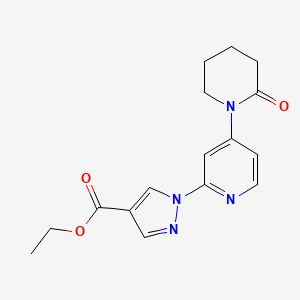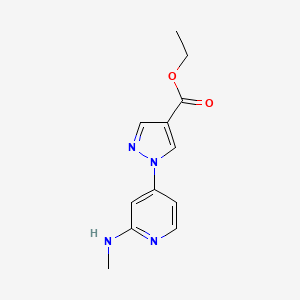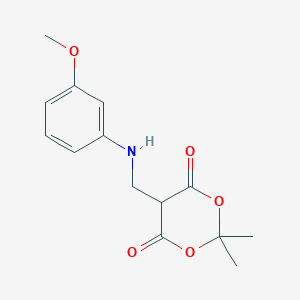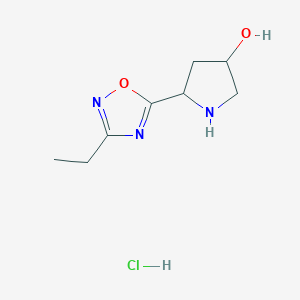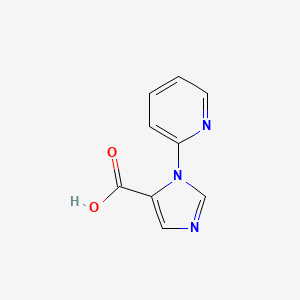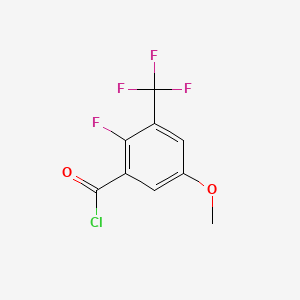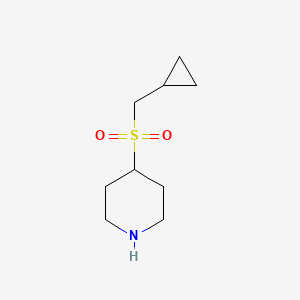
4-(Cyclopropylmethylsulfonyl)piperidine
Overview
Description
“4-(Cyclopropylmethylsulfonyl)piperidine” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The precise structure of a cationic Chair-Ax-like conformer is induced by removal of an electron from the lone-pair sp3 orbital of the nitrogen atom in piperidine .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Selective 5-HT(2A) Receptor Antagonists
A study by Fletcher et al. (2002) discusses derivatives of sulfones, including compounds related to 4-(Cyclopropylmethylsulfonyl)piperidine, as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds demonstrate potential for evaluation in animal models due to their bioavailability and brain penetration (Fletcher et al., 2002).
Cyclin-Dependent Kinase Inhibitors
Griffin et al. (2006) have explored the use of beta-piperidinoethylsulfides, which undergo a Cope-type elimination to form vinylsulfone. These compounds, when linked to the 4-position of a phenyl group attached at N-2 of O6-cyclohexylmethylguanine, act as inhibitors of the cyclin-dependent kinase CDK2 (Griffin et al., 2006).
Synthesis and Biological Activities
Karaman et al. (2016) discuss the synthesis of sulfonyl hydrazone having piperidine derivatives and their evaluation for antioxidant capacity and anticholinesterase activity. These compounds show promise in medicinal chemistry due to their structural and electronic characteristics (Karaman et al., 2016).
Cationic Cyclisations
Haskins and Knight (2002) describe how trifluoromethanesulfonic acid catalyzes the cyclization of homoallylic sulfonamides to form pyrrolidines and homopiperidines. This study demonstrates the viability of cationic cascades terminated by a sulfonamide group for forming polycyclic systems (Haskins & Knight, 2002).
N-Alkylated Arylsulfonamides
Canale et al. (2016) discuss N-alkylation in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, showing potential as selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases. The study identifies potent compounds with antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Future Directions
properties
IUPAC Name |
4-(cyclopropylmethylsulfonyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c11-13(12,7-8-1-2-8)9-3-5-10-6-4-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVGLPRMISAXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethylsulfonyl)piperidine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

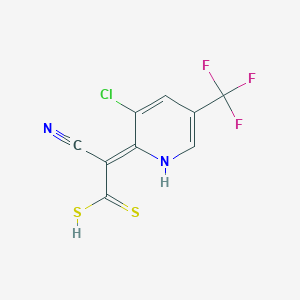
![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine](/img/structure/B1405311.png)
![2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1405312.png)
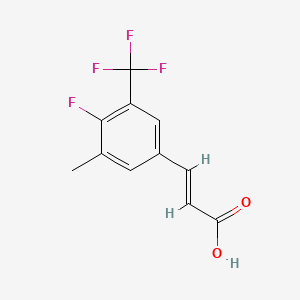
![3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1405315.png)
